Cas no 2148344-60-7 (1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one)
![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one structure](https://it.kuujia.com/scimg/cas/2148344-60-7x500.png)
2148344-60-7 structure
Nome del prodotto:1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one
- G74363
- 1-(2-((4-Chlorophenyl)ethynyl)phenyl)buta-2,3-dien-1-one
- 2148344-60-7
-
- Inchi: 1S/C18H11ClO/c1-2-5-18(20)17-7-4-3-6-15(17)11-8-14-9-12-16(19)13-10-14/h3-7,9-10,12-13H,1H2
- Chiave InChI: WVDOYPGKVHBOTP-UHFFFAOYSA-N
- Sorrisi: C(C1=CC=CC=C1C#CC1=CC=C(Cl)C=C1)(=O)C=C=C
Proprietà calcolate
- Massa esatta: 278.0498427g/mol
- Massa monoisotopica: 278.0498427g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 20
- Conta legami ruotabili: 4
- Complessità: 452
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- Densità: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 444.4±38.0 °C(Predicted)
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P029IH2-250mg |
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one |
2148344-60-7 | 97% | 250mg |
$1199.00 | 2023-12-19 | |
1PlusChem | 1P029IH2-100mg |
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one |
2148344-60-7 | 97% | 100mg |
$728.00 | 2023-12-19 | |
Ambeed | A2442567-100mg |
1-(2-((4-Chlorophenyl)ethynyl)phenyl)buta-2,3-dien-1-one |
2148344-60-7 | 98% | 100mg |
$517.0 | 2024-04-21 | |
Ambeed | A2442567-1g |
1-(2-((4-Chlorophenyl)ethynyl)phenyl)buta-2,3-dien-1-one |
2148344-60-7 | 98% | 1g |
$1738.0 | 2024-04-21 | |
Ambeed | A2442567-250mg |
1-(2-((4-Chlorophenyl)ethynyl)phenyl)buta-2,3-dien-1-one |
2148344-60-7 | 98% | 250mg |
$869.0 | 2024-04-21 |
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one Letteratura correlata
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
2148344-60-7 (1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one) Prodotti correlati
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:2148344-60-7)1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one

Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):465.0/782.0/1564.0